molecular formula C34H40N2O6 B1249245 2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-(1H-indol-3-yl)propanoic acid

2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-(1H-indol-3-yl)propanoic acid

Cat. No. B1249245
M. Wt: 572.7 g/mol
InChI Key: CJZYCBIYGYFBTP-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-(1H-indol-3-yl)propanoic acid is a natural product found in Stachybotrys microspora with data available.

Scientific Research Applications

Isoindolone Derivatives in Scientific Research

Isoindolone derivatives are a class of compounds that have been extensively studied for their diverse biological activities and potential therapeutic applications. These compounds are characterized by the isoindolone moiety, a bicyclic structure consisting of an indole ring fused to a lactam. The unique structural features of isoindolone derivatives allow for a wide range of chemical modifications, leading to the discovery of compounds with varied biological activities.

Antithrombotic Activity

A study on marine pyran-isoindolone derivatives isolated from a rare marine microorganism, Stachybotrys longispora FG216, revealed moderate antithrombotic (fibrinolytic) activity for a compound structurally related to the one . The compound, referred to as FGFC1, along with its derivatives, showed significant fibrinolytic activities in vitro, enhancing urokinase activity. Among the derivatives, some exhibited notable fibrinolytic activities, suggesting their potential as antithrombotic agents. This study highlights the therapeutic potential of isoindolone derivatives in the treatment of thrombotic disorders (Wang et al., 2021).

Fibrinolytic Evaluation

Another research focused on an isoindolone derivative isolated from Stachybotrys longispora FG216, which was evaluated for its fibrinolytic activity both in vitro and in vivo. The compound, named FGFC1, was found to stimulate the generation of plasmin activity, indicating its potential as a thrombolytic agent. The study provides insight into the application of isoindolone derivatives in the development of new therapeutic agents for the treatment of thrombosis (Ge et al., 2015).

properties

Product Name

2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-(1H-indol-3-yl)propanoic acid

Molecular Formula

C34H40N2O6

Molecular Weight

572.7 g/mol

IUPAC Name

2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C34H40N2O6/c1-20(2)9-7-10-21(3)11-8-14-34(4)30(38)17-25-29(37)16-24-26(31(25)42-34)19-36(32(24)39)28(33(40)41)15-22-18-35-27-13-6-5-12-23(22)27/h5-6,9,11-13,16,18,28,30,35,37-38H,7-8,10,14-15,17,19H2,1-4H3,(H,40,41)/b21-11+

InChI Key

CJZYCBIYGYFBTP-SRZZPIQSSA-N

Isomeric SMILES

CC(=CCC/C(=C/CCC1(C(CC2=C(C=C3C(=C2O1)CN(C3=O)C(CC4=CNC5=CC=CC=C54)C(=O)O)O)O)C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC1(C(CC2=C(C=C3C(=C2O1)CN(C3=O)C(CC4=CNC5=CC=CC=C54)C(=O)O)O)O)C)C)C

synonyms

SMTP 6
SMTP-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-(1H-indol-3-yl)propanoic acid
Reactant of Route 2
2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-(1H-indol-3-yl)propanoic acid
Reactant of Route 3
2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-(1H-indol-3-yl)propanoic acid
Reactant of Route 4
2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-(1H-indol-3-yl)propanoic acid
Reactant of Route 5
2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-(1H-indol-3-yl)propanoic acid
Reactant of Route 6
2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-(1H-indol-3-yl)propanoic acid

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